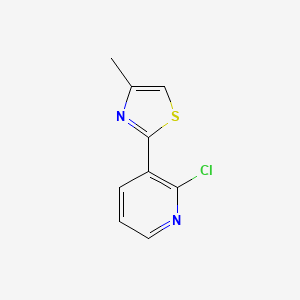
4-Cyclobutyltetrahydro-2H-pyran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
. These services ensure the compound is available for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-Cyclobutyltetrahydro-2H-pyran-4-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclobutyltetrahydro-2H-pyran-4-OL include other tetrahydropyran derivatives and heterocyclic compounds such as:
- 2H-Pyrans
- Dihydro-2H-pyrans
- Tetrahydropyridines
Uniqueness
This compound is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-cyclobutyloxan-4-ol |
InChI |
InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2 |
InChI Key |
UKKPFABSIZEYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


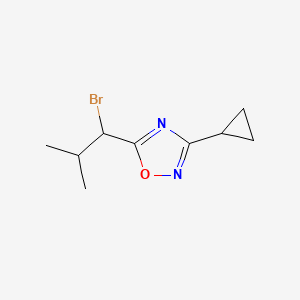


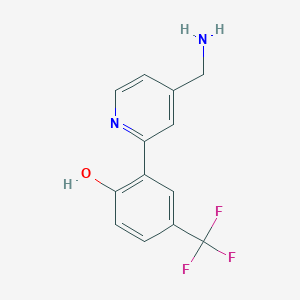
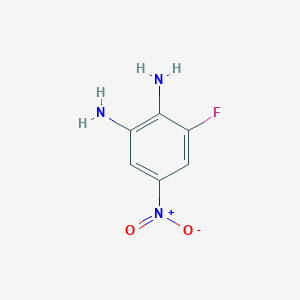
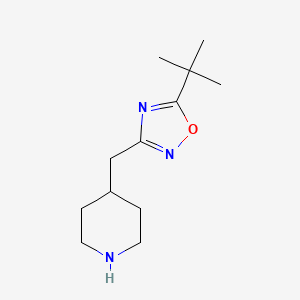
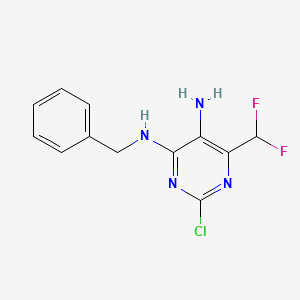

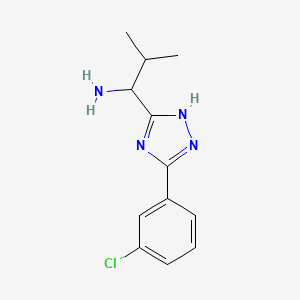
![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)
